Threefold Greater Antimineralocorticoid Potency Than Spironolactone in the Standard Adrenalectomized Rat Assay
In a direct head‑to‑head comparison using adrenalectomized, glucocorticoid‑treated rats receiving continuous aldosterone infusion, mespirenone demonstrated a threefold greater antimineralocorticoid potency than spironolactone. The potency was determined by the compound's ability to reverse aldosterone‑induced depression of the urinary Na/K ratio [1]. Additionally, a subsequent structure‑activity study confirmed that the 15β,16β‑methylene derivative exhibited a 2‑fold higher aldosterone antagonistic activity compared to either spironolactone or the 15,16‑unsubstituted derivative [2]. This enhanced potency is consistently observed across independent studies and is attributed to the Δ1‑15β,16β‑methylene structural motif [3].
| Evidence Dimension | Antimineralocorticoid potency (reversal of aldosterone‑depressed urinary Na/K ratio) |
|---|---|
| Target Compound Data | Mespirenone: 3‑fold potency relative to spironolactone (also reported as 2‑fold in a separate study) |
| Comparator Or Baseline | Spironolactone (reference standard, relative potency = 1) |
| Quantified Difference | 3‑fold (300%) greater potency; also confirmed as 2‑fold higher in a separate structural series |
| Conditions | Adrenalectomized, glucocorticoid‑treated rats; continuous i.v. aldosterone infusion (1 µg/kg/h); oral test compound administration; urinary Na/K ratio measured over 15‑21 h |
Why This Matters
The higher potency of mespirenone enables the use of lower molar doses to achieve equivalent mineralocorticoid receptor blockade, which is advantageous when dose‑limiting off‑target effects are a concern.
- [1] Losert W, Bittler D, Buse M, Casals-Stenzel J, Haberey M, Laurent H, Nickisch K, Schillinger E, Wiechert R. Mespirenone and other 15,16-methylene-17-spirolactones, a new type of steroidal aldosterone antagonists. Arzneimittelforschung. 1986 Nov;36(11):1583-600. PMID: 3028435. View Source
- [2] Bittler D, et al. Aldosterone antagonists. 3. Synthesis and activities of steroidal 7 alpha-(alkoxycarbonyl)-15,16-methylene spirolactones. As cited in: D. Bittler | Semantic Scholar. View Source
- [3] Losert W, Bittler D, Buse M, Casals-Stenzel J, Haberey M, Laurent H, Nickisch K, Schillinger E, Wiechert R. Mespirenone and other 15,16-methylene-17-spirolactones, a new type of steroidal aldosterone antagonists. Arzneimittelforschung. 1986 Nov;36(11):1583-600. PMID: 3028435. View Source
